An In-depth Technical Guide to the Chemical Properties and Applications of 2-Cyclopentylpropanoic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Cyclopentylpropanoic Acid
Introduction: A Scaffold of Latent Potential in Medicinal Chemistry
2-Cyclopentylpropanoic acid, a substituted carboxylic acid featuring a five-membered aliphatic ring, represents a versatile yet underexplored molecular scaffold. While its structural isomer, 3-cyclopentylpropanoic acid (cypionic acid), is well-established in pharmaceutical formulations for creating long-acting ester prodrugs, the unique properties endowed by the cyclopentyl moiety at the C2 position offer distinct steric and electronic characteristics.[1] The presence of a chiral center and the lipophilic nature of the cyclopentyl group make this molecule a compelling building block for drug discovery, particularly in the fields of non-steroidal anti-inflammatory drugs (NSAIDs) and novel analgesics.[2][3]
This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Cyclopentylpropanoic acid. It is intended for researchers and drug development professionals seeking to leverage this scaffold in the design of next-generation therapeutics. We will delve into its spectroscopic signature, proven synthetic routes, characteristic reactions, and its role as a key intermediate in modulating critical biological pathways.
Physicochemical and Structural Properties
The core structure consists of a propanoic acid backbone with a cyclopentyl ring attached to the alpha-carbon (C2). This arrangement confers specific physical properties that are critical for its handling, reaction kinetics, and behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [2][4] |
| Molecular Weight | 142.20 g/mol | [2][4] |
| IUPAC Name | 2-cyclopentylpropanoic acid | [4] |
| CAS Number | 7028-22-0 | [4] |
| Physical State | Colorless to pale yellow liquid | [2] |
| Boiling Point | 128–132°C (at reduced pressure) | [2] |
| Density | ~1.02 g/cm³ (estimated) | [2] |
| pKa | ~4.8 (estimated, typical for carboxylic acids) | [2] |
| Solubility | Miscible in organic solvents; low water solubility | [2] |
The limited water solubility is a direct consequence of the hydrophobic cyclopentyl group, while the carboxylic acid moiety provides a site for hydrogen bonding and enables a wide range of chemical transformations.[2][5]
Spectroscopic Analysis and Characterization
While experimental spectra for 2-Cyclopentylpropanoic acid are not widely available in public databases, its structure allows for a confident prediction of its key spectroscopic features. The following analysis is based on established principles and comparison with structurally similar compounds.
Predicted ¹H NMR Spectrum (Proton Nuclear Magnetic Resonance)
-
-COOH Proton: A broad singlet is expected far downfield, typically between 10.0-13.0 ppm .
-
α-Proton (C H-COOH): A multiplet (likely a quartet or complex multiplet) around 2.2-2.6 ppm , coupled to the adjacent methyl protons and the methine proton on the cyclopentyl ring.
-
Cyclopentyl Protons: A series of complex multiplets between 1.2-2.0 ppm . The proton on the carbon attached to the propanoic acid chain would be the most downfield in this group.
-
β-Protons (C H₃): A doublet at approximately 1.1-1.3 ppm , resulting from coupling with the α-proton.
Predicted ¹³C NMR Spectrum (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon (-C OOH): The least shielded carbon, appearing at ~175-185 ppm .
-
α-Carbon (-C H-COOH): Expected in the range of 40-50 ppm .
-
Cyclopentyl Carbons: A set of peaks between 25-45 ppm . The carbon directly attached to the propanoic acid chain will be the most downfield of this group.
-
Methyl Carbon (-C H₃): The most shielded carbon, appearing at ~15-20 ppm .
Predicted IR (Infrared) Spectrum
-
O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ) corresponding to the sp³ C-H bonds of the cyclopentyl and methyl groups.
-
C=O Stretch: A very strong, sharp absorption band at ~1700-1725 cm⁻¹ , indicative of the carbonyl group in the carboxylic acid.
-
C-O Stretch / O-H Bend: Absorptions in the fingerprint region, typically between 1210-1320 cm⁻¹ and ~1400-1440 cm⁻¹ .
Predicted Mass Spectrum (MS)
-
Molecular Ion (M⁺): A peak at m/z = 142 , corresponding to the molecular weight of the compound.
-
Key Fragmentation: A prominent peak at m/z = 97 , resulting from the loss of the carboxyl group (-COOH, 45 Da). Another significant fragmentation would be the loss of the cyclopentyl group, leading to a fragment at m/z = 73 .
Synthesis and Purification
The industrial synthesis of related compounds often employs scalable, cost-effective methods. A patented one-pot synthesis for the structural isomer, 3-(2-oxocyclopentyl)-propionic acid, provides a robust framework that can be adapted.[6] This method involves a Michael addition, which is a cornerstone of carbon-carbon bond formation.
Workflow for One-Pot Synthesis
Caption: A generalized one-pot synthetic workflow.
Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation (Adapted for 2-Cyclopentylpropanoic Acid)
While the above method yields a related precursor, a more direct, though different, synthesis can be adapted from protocols for analogous α,β-unsaturated acids followed by reduction. The Knoevenagel-Doebner condensation provides 2-cyclopentylpropenoic acid, which can then be selectively hydrogenated to yield the target compound.[7]
Part A: Synthesis of 2-Cyclopentylpropenoic Acid
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclopentanecarboxaldehyde (1.0 eq), malonic acid (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction until the theoretical amount of water has been collected (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-cyclopentylpropenoic acid can be purified by recrystallization or column chromatography.
Part B: Hydrogenation to 2-Cyclopentylpropanoic Acid
-
Setup: Dissolve the purified 2-cyclopentylpropenoic acid in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (typically 1-3 atm or using a balloon) and stir vigorously at room temperature until hydrogen uptake ceases (monitor by TLC or LC-MS).
-
Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Cyclopentylpropanoic acid, which can be further purified by distillation under reduced pressure.
Chemical Reactivity and Derivative Synthesis
The reactivity of 2-Cyclopentylpropanoic acid is dominated by its carboxylic acid functional group, making it a prime candidate for conversion into esters, amides, and other derivatives.
Esterification: The Gateway to Prodrugs
The Fischer esterification is a classic and efficient method for converting carboxylic acids into esters, which is particularly relevant for creating prodrugs like testosterone cypionate.[1] The reaction is an acid-catalyzed equilibrium between the carboxylic acid and an alcohol.
Caption: Key steps in the Fischer esterification mechanism.
Protocol: Synthesis of Ethyl 2-Cyclopentylpropanoate
-
Setup: In a round-bottom flask, dissolve 2-Cyclopentylpropanoic acid (1.0 eq) in an excess of absolute ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting ethyl ester can be purified by fractional distillation.
Applications in Drug Development and Medicinal Chemistry
The structural features of 2-Cyclopentylpropanoic acid make it a valuable scaffold for targeting key enzymes and receptors involved in pain and inflammation.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and COX Inhibition
Many successful NSAIDs, such as ibuprofen and naproxen, belong to the 2-arylpropionic acid class (profens).[8] The propionic acid moiety is crucial for their mechanism of action, which involves inhibiting cyclooxygenase (COX) enzymes.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The carboxylic acid group of NSAIDs typically forms a critical salt bridge interaction with a key arginine residue (Arg120) in the active site of the COX enzyme, mimicking the substrate.[9] By replacing the aryl group with a cyclopentyl ring, novel profen analogues can be developed with potentially altered selectivity, potency, and metabolic stability.
Caption: Inhibition of the COX pathway by NSAIDs.
Novel Analgesics via NaV1.7 Channel Inhibition
Recent groundbreaking research has identified cyclopentane carboxylic acids as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel.[3] This channel is a genetically validated target for pain, as individuals with loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) are unable to feel pain.[10][11] NaV1.7 is preferentially expressed in sensory neurons and plays a critical role in the transmission of pain signals. Inhibitors containing a carboxylic acid group are predicted to form a key electrostatic interaction within the channel's voltage-sensing domain.[10] The cyclopentyl scaffold provides an ideal framework for optimizing potency and pharmacokinetic properties, offering a promising, non-opioid approach to pain management.
Caption: Mechanism of NaV1.7 channel blockade for analgesia.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Cyclopentylpropanoic acid is classified with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Handling Precautions:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Avoid inhalation of vapors or mist.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
Conclusion
2-Cyclopentylpropanoic acid is more than just a structural isomer of a common pharmaceutical excipient. It is a chiral building block with significant untapped potential. Its unique combination of a reactive carboxylic acid handle and a metabolically stable, lipophilic cyclopentyl group makes it an attractive starting point for the synthesis of novel therapeutics. From developing new NSAIDs with improved profiles to pioneering non-opioid analgesics targeting the NaV1.7 channel, the chemical properties of this scaffold provide a solid foundation for innovation in drug discovery. As research continues to uncover the nuanced roles of cycloalkane moieties in molecular recognition and pharmacology, 2-Cyclopentylpropanoic acid is poised to become an increasingly important tool for medicinal chemists.
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